3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-N-phenylphthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-14-10-12-16(13-11-14)25-21(27)18-9-5-4-8-17(18)19(24-25)20(26)23-15-6-2-1-3-7-15/h1-13H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVJGFRNRNEIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with phthalic anhydride to form the phthalazine core. The final step involves the acylation of the phthalazine derivative with phenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Variations
The phthalazine core distinguishes this compound from analogs with quinoline, naphthyridine, or indole backbones (Table 1).
Table 1: Core Heterocycle Comparison
Substituent Effects
- 4-Fluorophenyl Group: Common in the target compound, L2, and Aprepitant, this group improves bioavailability by resisting oxidative metabolism .
- N-Phenyl Carboxamide : This moiety is structurally analogous to carboxamide groups in naphthyridine derivatives (e.g., compound 67), which are critical for antimicrobial activity .
Biological Activity
The compound 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a 4-fluorophenyl group and a 3,4-dihydrophthalazine moiety. Its molecular formula is with a molecular weight of approximately 364.37 g/mol. The structural features contribute to its interaction with various biological targets.
Research indicates that this compound exhibits significant antitumor activity through inhibition of key signaling pathways. Specifically, it has been shown to inhibit the c-Met kinase , which plays a critical role in cancer cell proliferation and survival. In vitro studies revealed that the compound has an IC50 value of 1.63 nM , indicating potent inhibitory activity against c-Met in cancer cell lines such as H460, MKN-45, HT-29, and MDA-MB-231 .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives containing the 4-fluorophenyl group showed enhanced antitumor activity compared to those with other substituents. The presence of halogen atoms was particularly beneficial for increasing potency .
- Cytotoxicity Assessments : The compound was assessed for cytotoxic effects on various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity against breast cancer cells (MCF-7) and human embryonic kidney cells (HEK293) with varying IC50 values .
- Inhibition of Enzymatic Activity : Molecular docking studies revealed that the compound interacts with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), suggesting potential anti-inflammatory properties alongside its antitumor effects .
Q & A
Q. What are the key synthetic steps for 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of substituted phthalazine precursors with fluorophenyl and phenylcarboxamide groups.
- Step 2 : Cyclization under controlled acidic or basic conditions.
- Optimization Strategies :
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
- Critical Data : Yields range from 45–70% depending on solvent and catalyst selection .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm) and carboxamide (δ 10.2–10.5 ppm) groups. Confirm diastereotopic protons in the phthalazine core .
- FTIR : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion [M+H]+ and fragment patterns .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. How can initial biological activity screening be designed to assess this compound’s potential?
- Methodological Answer :
- Assay Selection :
- Enzyme Inhibition : Use fluorogenic substrates for real-time kinetic analysis of target enzymes (e.g., kinases, proteases).
- Cell-Based Assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to establish potency and selectivity .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (pH, temperature, cell passage number) to minimize variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, impurity profiles) .
Q. What advanced computational methods predict reactivity and interaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for cyclization steps and Fukui indices to identify electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding dynamics (e.g., with kinases) using AMBER or GROMACS .
- Docking Studies : Use AutoDock Vina to predict binding poses in active sites, validated by mutagenesis data .
Q. How can Design of Experiments (DoE) optimize reaction conditions and reduce experimental redundancy?
- Methodological Answer :
- Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) in a 2³ factorial setup to identify interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) .
- Case Study : A 2025 study achieved 85% yield by optimizing DMF:water ratio (4:1) and temperature (75°C) via DoE .
Q. What strategies mitigate degradation or instability during storage?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Light Sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of the phthalazine core .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
